molecular formula C11H19I B14338011 4-(Iodomethylidene)dec-1-ene CAS No. 96156-84-2

4-(Iodomethylidene)dec-1-ene

Cat. No.: B14338011
CAS No.: 96156-84-2
M. Wt: 278.17 g/mol
InChI Key: NQYJZAFKWYQSGM-UHFFFAOYSA-N
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Description

4-(Iodomethylidene)dec-1-ene is a specialized organic compound with the molecular formula C11H19I and a molecular weight of 278.173 g/mol . This compound is classified as "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research and are not intended for use in diagnostic procedures or medical applications . Its primary research value lies in synthetic organic chemistry, particularly in radical-based difunctionalization and cyclization reactions . Compounds of this structural class, featuring multiple unsaturated bonds, serve as key substrates for constructing cyclic skeletons. Researchers utilize them in one-pot cascade transformations initiated by radical species, such as perfluoroalkyl radicals, which add to the diene system . This process typically begins with a radical addition to the less hindered alkene, followed by an intramolecular cyclization (e.g., a 5-exo-trig cyclization). The iodine atom then serves as a terminating group, leading to the formation of iodinated cyclic products . Such reactions are powerful tools for efficiently creating carbon-carbon bonds and introducing functional groups like iodine in a single operation, making them valuable for the synthesis of complex molecular architectures. These transformations can be initiated using various methods, including radical initiators, transition metal catalysis, photoredox catalysis, or electrochemical conditions . This reagent is for use by qualified researchers in controlled laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96156-84-2

Molecular Formula

C11H19I

Molecular Weight

278.17 g/mol

IUPAC Name

4-(iodomethylidene)dec-1-ene

InChI

InChI=1S/C11H19I/c1-3-5-6-7-9-11(10-12)8-4-2/h4,10H,2-3,5-9H2,1H3

InChI Key

NQYJZAFKWYQSGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CI)CC=C

Origin of Product

United States

Mechanistic Insights into the Reactivity and Transformations of the 4 Iodomethylidene Dec 1 Ene Moiety

Fundamental Chemical Reactivity of the Vinyl Iodide Functional Group

The vinyl iodide functional group, characterized by an iodine atom attached to an sp²-hybridized carbon of an alkene, exhibits a unique set of chemical properties that distinguish it from other vinyl halides. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol. wikipedia.org This relative weakness facilitates its cleavage under milder reaction conditions compared to vinyl bromides or chlorides, making vinyl iodides highly reactive substrates in various transformations. wikipedia.org

Despite the electronegativity of the iodine atom, the vinyl iodide group is generally stable under nucleophilic conditions. wikipedia.orgwikiwand.com Nucleophilic substitution reactions, such as S_N2-type displacements, are sterically hindered at the vinylic carbon. wikipedia.orglibretexts.org The incoming nucleophile would need to approach from within the plane of the double bond, which is sterically demanding. libretexts.org Furthermore, electronic effects, including the donation of iodine's lone pair electrons into the π* orbital of the alkene, can reduce the electrophilic character of the vinylic carbon, strengthening the C-I bond and making nucleophilic attack more difficult. wikipedia.orgwikiwand.com Similarly, S_N1-type reactions are unfavorable due to the instability of the resulting vinyl carbocation. wikipedia.orgwikiwand.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The 4-(iodomethylidene)dec-1-ene moiety is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The high reactivity of the C-I bond makes it particularly amenable to oxidative addition, the key initial step in many catalytic cycles.

Palladium-Catalyzed Transformations

Palladium catalysts are preeminent in mediating cross-coupling reactions involving vinyl iodides. The general mechanism for these transformations involves the oxidative addition of the vinyl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation (in the case of Suzuki-Miyaura and Stille reactions) or migratory insertion (in Heck and Sonogashira reactions), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the vinyl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon single bonds.

Heck Reaction: The Heck reaction couples the vinyl iodide with an alkene to form a new, more substituted alkene. This transformation is highly valuable for constructing complex olefinic structures.

Sonogashira Coupling: This reaction involves the coupling of the vinyl iodide with a terminal alkyne, catalyzed by both palladium and a copper co-catalyst. It provides a direct route to conjugated enynes.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the vinyl iodide. While effective, the toxicity of the tin byproducts has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Iodides
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Reagent (R-B(OR)₂)C(sp²)–C(sp³) or C(sp²)–C(sp²)Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., Na₂CO₃, K₃PO₄)
HeckAlkene (R'-CH=CH₂)C(sp²)–C(sp²)Pd(OAc)₂, P(o-tol)₃ + Base (e.g., Et₃N)
SonogashiraTerminal Alkyne (R''-C≡CH)C(sp²)–C(sp)Pd(PPh₃)₄, CuI + Base (e.g., Et₃N, piperidine)
StilleOrganotin Reagent (R'''-SnBu₃)C(sp²)–C(sp³) or C(sp²)–C(sp²)Pd(PPh₃)₄

Copper-Catalyzed Processes

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for the transformation of vinyl iodides. These processes are often advantageous due to the lower cost and toxicity of copper catalysts. A notable example is the copper-catalyzed Finkelstein-type halide exchange, where a vinyl bromide can be stereospecifically converted to a vinyl iodide using potassium iodide and a copper(I) catalyst under mild conditions. thieme-connect.com Copper catalysis is also employed in coupling reactions with various nucleophiles, such as thiols, to form vinyl sulfides. ntu.edu.sg

Chemoselectivity in Dihalogenated Substrates

In molecules containing multiple halogen atoms, the significant difference in bond strength between the carbon-iodine and carbon-chlorine bonds allows for highly chemoselective cross-coupling reactions. The C-I bond is considerably weaker and therefore more reactive towards oxidative addition by palladium(0) than the C-Cl bond. This reactivity difference (C-I > C-Br > C-Cl) enables the selective functionalization of the vinyl iodide moiety in a dihalogenated substrate, leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is a powerful tool in the synthesis of complex molecules, allowing for a stepwise and controlled introduction of different functional groups.

Formation and Reactivity of Organometallic Intermediates

The vinyl iodide functional group in this compound can be converted into highly reactive organometallic intermediates, such as Grignard reagents and organozinc species. These intermediates effectively reverse the polarity of the vinylic carbon, transforming it from an electrophilic site into a potent nucleophile.

Vinyl Grignard Reagents: Treatment of a vinyl iodide with magnesium metal results in the formation of a vinyl Grignard reagent (vinylic-MgI). This transformation, however, can be sluggish and may require elevated temperatures. wikipedia.org The resulting Grignard reagent is a strong nucleophile and base, readily reacting with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Organozinc Species: Organozinc reagents can be prepared from vinyl iodides through reaction with zinc metal. These reagents are generally less reactive and more tolerant of functional groups than their Grignard counterparts. They are particularly useful in Negishi coupling reactions, a palladium- or nickel-catalyzed process that couples the organozinc species with another organic halide.

Elimination Reactions Leading to Alkyne Formation from Vinylic Iodides

Vinylic iodides can undergo elimination reactions under the influence of a strong base to form alkynes. This dehydrohalogenation process involves the removal of a proton from a carbon adjacent to the double bond and the concurrent elimination of the iodide ion. The specific regiochemical and stereochemical outcome of the elimination is dependent on the substrate structure and the reaction conditions, including the choice of base and solvent. This transformation provides a direct synthetic route from a vinyl iodide to a corresponding alkyne, further highlighting the synthetic utility of the this compound moiety.

Radical Reactions and Atom Transfer Processes Involving Iodoalkenes

The carbon-iodine bond in iodoalkenes like this compound is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it susceptible to homolytic cleavage to generate vinyl radicals. This reactivity is central to its participation in radical reactions and atom transfer processes. These reactions are typically initiated by light, radical initiators (like AIBN), or transition metal catalysts, and provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Atom Transfer Radical Addition (ATRA) is a key process for iodoalkenes. rsc.orgresearcher.life In this type of reaction, a radical is generated from an alkyl halide and adds to an alkyne, followed by the transfer of an iodine atom from a vinyl iodide, such as this compound, to the newly formed radical. This process regenerates the alkyl radical and propagates the chain. Recent advancements have utilized photoredox catalysis to facilitate stereodivergent ATRA reactions, allowing for the selective synthesis of either E- or Z-iodoalkenes from the same starting materials. rsc.orgresearchgate.net For a molecule like this compound, the vinyl radical generated at the C-4 position could, in principle, participate in intermolecular additions or, if suitably functionalized, intramolecular cyclizations. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is another significant process where iodoalkenes can play a role, often as functional monomers or as part of an initiator system. researchgate.netrsc.org Iodine-mediated photo-controlled ATRP, for instance, has been developed using simple catalysts, highlighting the utility of the C-I bond in controlled polymerization processes. rsc.org The radical generated from this compound could add to a monomer, initiating a polymer chain, with the iodine atom acting as a transferable end-group that allows for the controlled growth of the polymer.

Mechanistic studies suggest that many of these reactions proceed via an intermolecular halogen-atom transfer radical addition pathway. researchgate.netwikipedia.org The stereochemical outcome of such additions to alkynes can be controlled, for example, by using manganese catalysts in a reversible iodo-abstraction/radical rebound process to favor the less stable Z-isomer. rsc.org

Table 1: Examples of Atom Transfer Radical Reactions Involving Iodoalkenes

Reaction TypeCatalyst/ConditionsSubstratesKey FeatureReference
Stereodivergent ATRAPhotoredox catalysis (e.g., Ir or Mn complexes)α-Functionalized alkyl iodides, alkynesSelective formation of E- or Z-iodoalkene products. rsc.orgresearchgate.net rsc.orgresearchgate.net
Iodine-Mediated Photo-ATRP1,1,3,3-tetramethylguanidine (TMG) / NaI, White LEDMethacrylatesMetal-free, controlled polymerization. rsc.org rsc.org
Radical Cascade AnnulationTriethylborane (radical initiator)2-(Iodomethyl)cyclopropane-1,1-dicarboxylate, 1,4-dienesIodine atom transfer mechanism for synthesis of bicyclic systems. researchgate.net researchgate.net
Carbonylation of Alkyl IodidesPd / PhotoirradiationAlkyl iodides, COSynergistic interplay of radical and Pd-catalyzed steps. acs.org acs.org

Reactivity Modulations with Hypervalent Iodine Reagents and Iodonium (B1229267) Salts

The reactivity of the this compound moiety can be significantly altered by leveraging the unique properties of hypervalent iodine chemistry. Vinyl iodides are common precursors for the synthesis of vinyl(III) hypervalent iodine reagents, most notably vinyliodonium salts. acs.orgdiva-portal.org These transformations convert the relatively unreactive vinyl iodide into a highly electrophilic species capable of transferring the vinyl group to a wide range of nucleophiles under mild, often metal-free conditions. nih.gov

Hypervalent iodine reagents are characterized by an iodine center in a +3 (iodine(III)) or +5 (iodine(V)) oxidation state. acs.org In iodine(III) compounds like iodonium salts (R₂IX), the bonds to the carbon ligands are highly polarized and weaker than typical covalent bonds, making them excellent leaving groups. acs.org For a molecule like this compound, conversion to a diaryl- or alkyl(vinyl)iodonium salt would render the iodomethylidene group highly susceptible to nucleophilic attack at the vinylic carbon.

The synthesis of vinyliodonium salts from vinyl iodides can be achieved through various methods. These salts then serve as powerful vinylating agents for C-, N-, O-, and S-nucleophiles. nih.gov Structure-reactivity analyses of different hypervalent iodine reagents, such as vinylbenziodoxolones (VBX), have shown that the reactivity and reaction outcome are sensitive to the substitution pattern on the iodine(III) core. nih.govfrontiersin.org For instance, in the S-vinylation of thiols, reagents with electron-donating groups on the benziodoxolone core generally provide higher yields of the vinylated product, whereas more reactive reagents like iodonium salts can sometimes lead to increased formation of the vinyl iodide side-product. nih.gov

This modulation of reactivity is crucial for synthetic applications. While a standard vinyl iodide like this compound might be used in transition-metal-catalyzed cross-coupling reactions, its conversion to a hypervalent iodine species opens up a complementary set of metal-free transformations, including vinylations of alcohols, amines, and thiols, or even more complex cascade reactions. diva-portal.orgrsc.org

Table 2: Selected Hypervalent Iodine Reagents and Their Applications in Vinylation

Reagent ClassGeneral StructureTypical ApplicationKey FeatureReference
Diaryliodonium Salts[Ar-I-Ar]⁺X⁻Arylation of nucleophilesWell-established group transfer reagents. diva-portal.org diva-portal.org
Vinyliodonium Salts[R-I-Vinyl]⁺X⁻Vinylation of nucleophiles (e.g., amines, thiols)Highly electrophilic vinyl group transfer. acs.orgnih.gov acs.orgnih.gov
Vinylbenziodoxolones (VBX)C₆H₄(CO)I-VinylMetal-free S-vinylation of thiophenolsReactivity is tunable by substituents on the benziodoxolone core. nih.gov nih.gov
Ethynylbenziodoxolones (EBX)C₆H₄(CO)I-C≡CRAlkynylation reactionsEfficient alkynylating reagents for C(sp²)-C(sp) coupling. rsc.org rsc.org

Strategic Applications of 4 Iodomethylidene Dec 1 Ene and Analogous Structures in Complex Molecule Synthesis

Role as Building Blocks for Carbon-Carbon Bond Formation in Polyfunctionalized Organic Architectures

Vinyl iodides such as 4-(Iodomethylidene)dec-1-ene are highly valued as precursors for the formation of carbon-carbon bonds, a fundamental operation in the assembly of complex organic molecules. wikipedia.orgnih.gov Their utility stems from their participation in a wide array of transition-metal-catalyzed cross-coupling reactions. wikipedia.org The C-I bond is readily activated by common catalysts, enabling the connection of the vinyl iodide's carbon framework to various other organic fragments. This reactivity is crucial for building polyfunctionalized architectures where multiple reactive sites must be tolerated. wordpress.com

Key reactions where iodoalkenes serve as pivotal substrates include the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org These methods are renowned for their reliability and functional group tolerance, making them suitable for late-stage functionalization in the synthesis of complex molecules. rsc.org For instance, the Suzuki-Miyaura coupling enables the reaction of an iodoalkene with an organoboron compound, forming a new C-C bond with retention of the alkene geometry, which is critical for stereocontrol. wikipedia.orgrsc.org Similarly, the Sonogashira coupling facilitates the direct connection of a terminal alkyne to the iodoalkene, a key step in constructing enyne and enediyne motifs found in many natural products. acs.org The ability to generate unstabilized alkyl radicals from iodoalkenes also opens pathways for radical cyclization and coupling sequences. acs.org

Table 1: Prominent Cross-Coupling Reactions Utilizing Iodoalkene Substrates

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond Reference
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., Boronic acid) Pd(0) or Pd(II) with a base C(sp²)-C(sp²), C(sp²)-C(sp³) wikipedia.orgrsc.org
Stille Coupling Organostannane Pd(0) C(sp²)-C(sp²), C(sp²)-C(sp³) wikipedia.org
Heck Reaction Alkene Pd(0) or Pd(II) with a base C(sp²)-C(sp²) wikipedia.org
Sonogashira Coupling Terminal Alkyne Pd(0) and Cu(I) with a base C(sp²)-C(sp) wikipedia.orgacs.org

| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) | C(sp²)-C(sp²), C(sp²)-C(sp³) | dntb.gov.ua |

Utility in Stereoselective Total Synthesis of Biologically Relevant Compounds and Natural Products

The synthesis of iodoalkenes with well-defined geometry is of paramount importance for the stereoselective synthesis of natural products and drugs. wikipedia.org The defined stereochemistry of the iodoalkene can be transferred to the final product, as many cross-coupling reactions proceed with retention of configuration. wikipedia.org Methodologies like the Takai olefination, which converts aldehydes to (E)-iodoalkenes, and the Stork-Zhao-Wittig olefination for Z-iodoalkenes, provide reliable access to these crucial intermediates. wikipedia.orgorgsyn.orgresearchgate.net

The strategic application of iodoalkenes is evident in numerous total syntheses. For example, a key step in the synthesis of the cytotoxic amphidinolides B1-B3 and D involved the stereospecific iododesilylation of a multifunctional substrate to furnish a required iodoalkene fragment. nih.gov In another instance, the synthesis of the potent antibiotics etnangien (B1257903) and its methyl ester utilized a Stork-Zhao-Wittig olefination to install a Z-iodoalkene, which was a precursor for a subsequent Stille coupling to introduce the labile side chain in a late-stage transformation. researchgate.net The synthesis of asbestinin natural products also relied on iodoalkene chemistry, highlighting their role in constructing complex heterocyclic frameworks. nih.gov

Table 2: Examples of Natural Products Synthesized Using Iodoalkene Intermediates

Natural Product Class Key Reaction Involving Iodoalkene Synthetic Utility Reference
Taxol / Cortistatin A Barton's hydrazone iodination Formation of a key vinyl iodide intermediate wikipedia.org
Amphidinolides Iododesilylation Synthesis of the C10-C18 fragment nih.gov
Etnangien Stork-Zhao-Wittig olefination / Stille coupling Late-stage introduction of a complex side chain researchgate.net
Asbestinins Intramolecular Diels-Alder Construction of the core heterocyclic structure nih.gov

| Epoxypolyenes | Suzuki-Miyaura coupling | Convergent assembly of squalene-like structures | ugent.be |

Precursors for Advanced Synthetic Intermediates and Functional Materials

Beyond their direct use in coupling reactions, iodoalkenes like this compound are valuable precursors for other synthetically useful intermediates and functional materials. nih.gov The C-I bond can be easily converted into other functionalities, expanding its synthetic potential. For example, iodoalkenes can undergo magnesium-halogen exchange to form the corresponding vinyl Grignard reagents, although this can require forcing conditions. wikipedia.org These organometallic reagents are powerful nucleophiles for C-C bond formation with carbonyls and other electrophiles.

The reactivity of iodoalkenes is also harnessed to create materials with specific properties. nih.gov Iodoalkynes and iodoalkenes are described as important building blocks in the synthesis of materials and complex molecules due to the ease of converting the C-I bond. nih.gov While specific applications for this compound are not detailed, analogous iodo-functionalized molecules serve as precursors in materials science. For example, iodo-containing compounds are used in the synthesis of functional polymers and have been incorporated into the design of energetic biocidal materials and organic optoelectronic materials. researchgate.netnih.gov Multicomponent reactions involving iodoalkene formation can generate highly functionalized molecules that serve as precursors for a diverse range of compounds with potential bioactive or material applications. researchgate.net

Synthesis of Diverse Heterocyclic Systems Incorporating Iodoalkene Moieties

Iodoalkenes are instrumental in the synthesis of a vast array of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. rsc.orgresearchgate.net Iodine-mediated electrophilic cyclization is a powerful strategy where an internal nucleophile attacks an alkyne activated by an iodine source, generating an iodoalkene as part of a newly formed ring system. rsc.org This method allows for the synthesis of O, N, S, and Se-heterocycles under mild conditions and with high functional group tolerance. rsc.orgresearchgate.net

Specific examples include the copper-promoted iodocyclization of terminal propargyl amides to yield iodomethylene-substituted oxazolines and other heterocycles. uninsubria.it Similarly, the cycloisomerization of 2-(2-propynyloxy)ethyl iodides can be initiated to produce 3-(iodomethylene)tetrahydrofurans in high yield. acs.org These iodo-functionalized heterocycles are not merely products but are themselves versatile intermediates. The iodoalkene moiety can be further elaborated through the cross-coupling reactions described in section 4.1, allowing for the rapid diversification of heterocyclic scaffolds. rsc.org This two-stage strategy of cyclization followed by functionalization is a highly efficient approach to building molecular complexity. chim.it

Table 3: Heterocyclic Systems Synthesized via Iodoalkene-Involving Cyclizations

Heterocycle Class Synthetic Method Starting Material Type Resulting Structure Reference
Oxazolines Copper-catalyzed iodocyclization Propargyl amides 2-substituted 4-(iodomethylene)oxazoline uninsubria.it
Tetrahydrofurans LDA-catalyzed cycloisomerization 2-(2-propynyloxy)ethyl iodides 3-(iodomethylene)tetrahydrofuran acs.org
Pyrrolidines Iodine-mediated Hofmann–Löffler reaction N-haloamines N-heterocycles (e.g., Nicotine) acs.org
Lactones Asymmetric Iodolactonization Alkynoic acids Iodoenol lactones dntb.gov.ua

| Selenazolidinones | Iodine-mediated cyclization | Allenic selenoureas | (E)-5-(iodomethylene)-1,3-selenazolidin-2-ones | researchgate.net |

Contributions to Enantioselective Synthesis Methodologies

The development of enantioselective synthesis—methods that produce a specific mirror-image form (enantiomer) of a chiral molecule—is crucial in modern chemistry, particularly for pharmaceuticals. wikipedia.org Iodoalkenes and their precursors play a significant role in several enantioselective strategies. acs.orgrsc.org

One key approach involves the enantioselective iodolactonization of alkynoic acids. dntb.gov.ua Using chiral catalysts, such as quinine-derived alkaloids, this reaction can proceed with high enantioselectivity, producing chiral iodoenol lactones. dntb.gov.ua These products are valuable as they can undergo further stereoretentive cross-coupling reactions. Another important strategy is the copper-catalyzed enantioselective conjugate addition (ECA) of organometallic reagents to enones. mmu.ac.uk Alkenylaluminum reagents, which can be generated from iodoalkenes, have been successfully used in these reactions with chiral phosphoramidite (B1245037) ligands to create all-carbon quaternary stereocenters with high enantioselectivity. mmu.ac.uk

Furthermore, enantioselective synthesis has been achieved in reactions that form iodoalkenes as part of a larger chiral structure. An iodine-mediated Hofmann–Löffler reaction was employed as the key step in the first enantioselective synthesis of nicotine (B1678760) based on this methodology, demonstrating that the process can tolerate sensitive functional groups like a pyridine (B92270) ring. acs.org These examples underscore the integration of iodoalkene chemistry into the broader field of asymmetric synthesis, enabling the controlled construction of complex, chiral molecules. wikipedia.orgnih.gov

Advanced Analytical and Spectroscopic Techniques for Structural Characterization of Iodoalkenes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while advanced techniques like the Nuclear Overhauser Effect (NOE) are essential for assigning stereochemistry. wikipedia.org

For 4-(Iodomethylidene)dec-1-ene, ¹H NMR spectroscopy allows for the identification of all non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. ucl.ac.uk Protons on the terminal vinyl group (H-1 and H-2) are expected to resonate in the vinylic region, typically between 4.5 and 6.5 ppm. libretexts.org The allylic protons (H-3) would appear further upfield. The single proton on the iodinated carbon of the methylidene group is anticipated to be in the range of 5.5-6.5 ppm. The chemical environment significantly influences the exact chemical shift values. compoundchem.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Alkenyl carbons generally resonate between 100 and 150 ppm, while aliphatic carbons appear at higher fields (10-60 ppm). oregonstate.eduwisc.edu The carbon atom bonded to the electronegative iodine atom (C=C-I) will experience a distinct chemical shift, which can be influenced by the "heavy atom effect," sometimes causing an upfield shift contrary to what would be expected based on electronegativity alone. bhu.ac.in

The regiochemistry is confirmed by analyzing the spin-spin coupling between adjacent protons (J-coupling) and through 2D NMR experiments like COSY (Correlation Spectroscopy), which show which protons are coupled to each other.

Stereochemical assignment, specifically the E/Z configuration of the iodomethylidene group, is determined using the Nuclear Overhauser Effect (NOE). libretexts.org NOE is the transfer of nuclear spin polarization through space between nuclei that are in close proximity (typically < 5 Å). libretexts.org By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the spatial arrangement of atoms. For example, in the Z-isomer of this compound, an NOE would be expected between the iodomethylidene proton and the allylic protons at C-3. Conversely, in the E-isomer, an NOE interaction would be anticipated between the iodomethylidene proton and the protons of the C-5 methylene (B1212753) group. Such correlations allow for an unambiguous assignment of the double bond geometry. libretexts.orgnumberanalytics.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1~5.8 (ddt)~138
2~5.0 (m)~115
3~2.1 (m)~35
4-~140
=CH-I~6.0 (s)~85
5~2.2 (t)~38
6~1.4 (quint)~28
7~1.3 (m)~31
8~1.3 (m)~22
9~1.3 (m)~29
10~0.9 (t)~14

Note: Predicted values are based on general chemical shift ranges for similar functional groups and are for illustrative purposes. Actual values may vary based on solvent and other experimental conditions. libretexts.orgcompoundchem.comoregonstate.edu

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which allows for the unambiguous confirmation of its molecular formula, C₁₁H₁₉I.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. whitman.edu The fragmentation pattern is a fingerprint of the molecule's structure. A key characteristic in the mass spectra of iodoalkanes is the facile cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.infodocbrown.info This leads to two characteristic signals: one for the iodide cation ([I]⁺) at m/z 127 and, more prominently, a peak corresponding to the loss of an iodine radical from the molecular ion ([M-I]⁺). chemicalbook.comresearchgate.net

For this compound (MW = 278.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 278. A very prominent peak would likely be observed at m/z 151, corresponding to the [C₁₁H₁₉]⁺ carbocation formed by the loss of the iodine radical. Subsequent fragmentation of this C₁₁H₁₉⁺ ion would produce a series of smaller fragments, typically corresponding to the loss of stable neutral molecules like alkenes through allylic cleavage and other rearrangements. whitman.edu The presence of a peak at m/z 127 confirms the compound contains iodine. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Significance
278[C₁₁H₁₉I]⁺Molecular Ion (M⁺)
151[C₁₁H₁₉]⁺Loss of Iodine radical (M-127); likely a major peak docbrown.infodocbrown.info
127[I]⁺Iodine cation; characteristic for iodo-compounds researchgate.net
Various smaller fragmentse.g., [C₄H₇]⁺, [C₃H₅]⁺Further fragmentation of the hydrocarbon backbone

Note: The relative intensities of fragment ions depend on their stability. The base peak is the most abundant ion and is assigned a relative intensity of 100.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an analytical technique that provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. docbrown.info The method relies on analyzing the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal of the compound. nih.gov

The application of X-ray crystallography to this compound presents a significant practical challenge. Long-chain, unsaturated hydrocarbons are often oils or low-melting-point waxy solids at room temperature, making the growth of high-quality single crystals suitable for diffraction experiments difficult.

However, if a suitable crystal could be obtained, for instance, through low-temperature crystallization or by co-crystallization with another molecule, the resulting structure would provide irrefutable proof of its molecular architecture. nih.govresearchgate.net It would definitively confirm the E/Z stereochemistry of the iodomethylidene group, the connectivity of the atoms, and the preferred conformation of the decene chain in the solid state. The introduction of a heavy atom like iodine can be advantageous in solving the phase problem in crystallography, a critical step in structure determination. nih.gov While challenging for this specific molecule, X-ray crystallography remains the gold standard for absolute structural proof in the solid state. docbrown.info

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